molecular formula C40H32N2O3S3 B14506421 4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole CAS No. 63665-81-6

4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole

Cat. No.: B14506421
CAS No.: 63665-81-6
M. Wt: 684.9 g/mol
InChI Key: FQEAOMQUSANKRE-UHFFFAOYSA-M
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Description

4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole is a complex organic compound with a unique structure that includes multiple aromatic rings and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole typically involves multiple steps, including the formation of the benzothiazole rings and the introduction of the sulfonate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often require optimization of reaction conditions and the use of specialized equipment to handle the complex reactions involved.

Chemical Reactions Analysis

Types of Reactions

4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of thiols or sulfides.

Scientific Research Applications

4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds with similar benzothiazole rings.

    Sulfonate compounds: Compounds with similar sulfonate groups.

Uniqueness

4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.

Properties

CAS No.

63665-81-6

Molecular Formula

C40H32N2O3S3

Molecular Weight

684.9 g/mol

IUPAC Name

4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole

InChI

InChI=1S/C33H25N2S2.C7H8O3S/c1-34-30(36-28-18-16-23-12-6-8-14-26(23)32(28)34)20-25(22-10-4-3-5-11-22)21-31-35(2)33-27-15-9-7-13-24(27)17-19-29(33)37-31;1-6-2-4-7(5-3-6)11(8,9)10/h3-21H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

FQEAOMQUSANKRE-UHFFFAOYSA-M

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1/C(=C/C(=C/C2=[N+](C3=C(S2)C=CC4=CC=CC=C43)C)/C5=CC=CC=C5)/SC6=C1C7=CC=CC=C7C=C6

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C(=CC(=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)C)C5=CC=CC=C5)SC6=C1C7=CC=CC=C7C=C6

Origin of Product

United States

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